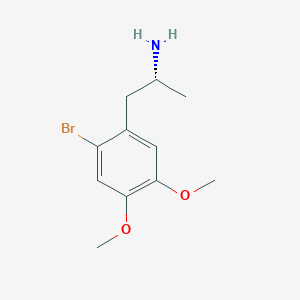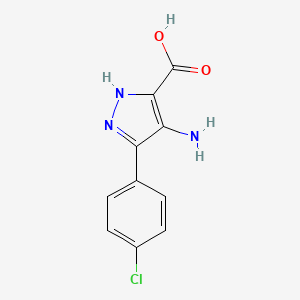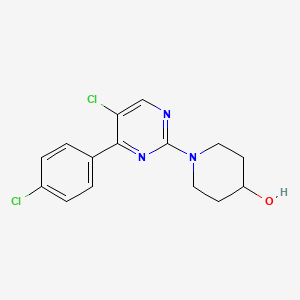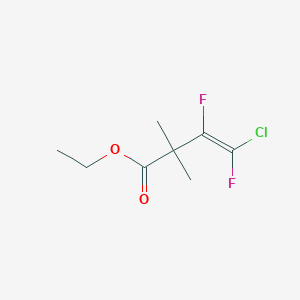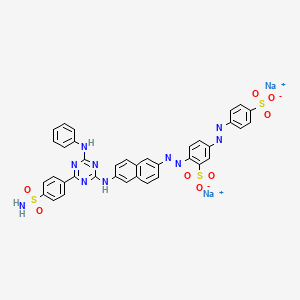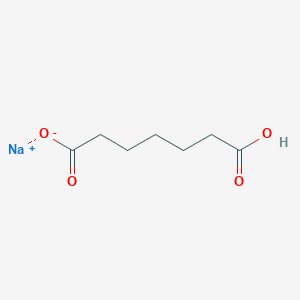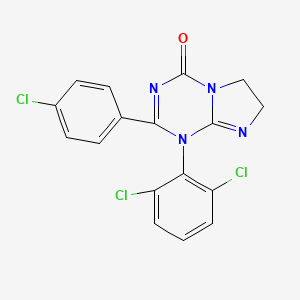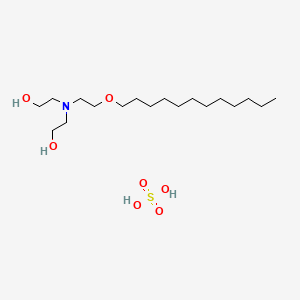
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline typically involves the reaction of theophylline with 4-methoxy-2,5-dimethylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group at the 8-position of the theophylline molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in respiratory diseases and as a central nervous system stimulant.
Industry: May be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound increases the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced bronchodilation.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
(E)-8-(4-Methoxy-2,5-dimethylstyryl)theophylline is unique due to the presence of the styryl group at the 8-position, which may confer distinct pharmacological properties compared to other xanthine derivatives. This structural modification could potentially enhance its efficacy or reduce side effects in therapeutic applications.
Properties
CAS No. |
155814-33-8 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-10-9-13(25-5)11(2)8-12(10)6-7-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b7-6+ |
InChI Key |
HAJJYCHOZCRMRG-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


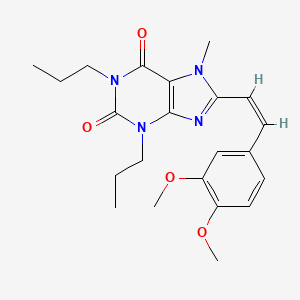
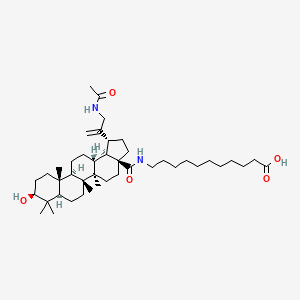
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
